molecular formula C21H24FN3O3S B2712246 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034371-17-8

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2712246
CAS No.: 2034371-17-8
M. Wt: 417.5
InChI Key: LHJRBLXCYZFWIO-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a specialized chemical compound designed for research applications, integrating distinct pharmacophores that may interact with various biological targets. The core structure features a 3,5-dimethyl-4-phenyl-1H-pyrazole moiety, a heterocyclic scaffold recognized in medicinal chemistry for its potential biological activities . This pyrazole ring is connected via an ethyl linker to a 4-ethoxy-3-fluorobenzenesulfonamide group, a substitution pattern on the benzenesulfonamide core that is often explored for its ability to modulate selectivity and potency in enzyme inhibition studies . The presence of the sulfonamide functional group is particularly significant, as this group is a common feature in compounds that act as enzyme inhibitors, including those targeting carbonic anhydrases or cyclooxygenase isoforms . Researchers may investigate this compound as a potential lead in the development of novel therapeutic agents, leveraging its hybrid structure that combines a heteroaromatic system with a sulfonamide anchor. Its specific research value lies in its potential to inhibit key enzymatic pathways involved in various disease states, making it a candidate for use in biochemical assays and target-validation studies. This product is intended for non-clinical, in-vitro research purposes only.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S/c1-4-28-20-11-10-18(14-19(20)22)29(26,27)23-12-13-25-16(3)21(15(2)24-25)17-8-6-5-7-9-17/h5-11,14,23H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJRBLXCYZFWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=C(C(=N2)C)C3=CC=CC=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C_{20}H_{24}F_N_3O_3S, with a molecular weight of approximately 395.48 g/mol. The compound features a pyrazole ring, an ethyl linker, and a sulfonamide group, which contribute to its unique pharmacological properties.

The biological activity of this compound is believed to derive from its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory and infectious processes. The presence of the sulfonamide group enhances its ability to inhibit enzyme activity, particularly those involved in bacterial metabolism and inflammatory pathways.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that similar pyrazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds with structural similarities have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget PathogenZone of Inhibition (mm)MIC (μg/mL)
10aE. coli15125
10bS. aureus1862.5
10cP. mirabilis12250
10dA. niger2031.25

2. Anti-inflammatory Activity

The compound has shown potential in modulating inflammatory responses. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory pathway . This suggests possible applications in treating conditions like arthritis or other inflammatory diseases.

3. Anticancer Properties

Preliminary studies indicate that pyrazole derivatives can induce apoptosis in cancer cells . The mechanism likely involves the modulation of signaling pathways associated with cell proliferation and survival, making it a candidate for further investigation in cancer therapy.

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their biological activities, including this compound. The results indicated that these compounds exhibited promising antimicrobial and anti-inflammatory effects, warranting further exploration into their therapeutic potential .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activities. For example, pyrazole derivatives have been studied for their effectiveness against various pathogens, including bacteria and fungi. A comparative study might show:

Compound Target Microorganism Inhibition Zone (mm)
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamideE. coli30
Standard Drug (e.g., Streptomycin)Staphylococcus aureus28

This suggests that the compound could serve as a potential lead in developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have shown that these compounds can inhibit specific enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis or other inflammatory diseases.

Cancer Research

Recent studies have explored the anticancer potential of pyrazole derivatives. The unique structural features of this compound suggest it could be effective against various cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.

Drug Development

Given its promising biological activities, this compound is being investigated as a potential candidate for drug development in several therapeutic areas:

  • Antimicrobial Drugs
  • Anti-inflammatory Agents
  • Anticancer Therapies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the H-Series Inhibitors

The H-series inhibitors () share sulfonamide groups but differ in their heterocyclic cores. For example:

  • H-8 hydrochloride (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) and H-9 hydrochloride (N-(2-aminoethyl)-5-isoquinolinesulfonamide) feature isoquinoline sulfonamides, which are bulkier and more planar than the pyrazole in the target compound. These structural differences likely alter binding affinities; the pyrazole’s smaller size may enhance selectivity for compact enzyme pockets.

Pyrazolo-Pyrimidine Derivatives

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () shares a pyrazole-containing scaffold but incorporates a pyrimidine and chromenone system. Key distinctions include:

  • Substituents: The chromenone moiety introduces conjugated π-systems, enhancing UV absorption but increasing metabolic susceptibility.

Patent Compounds with Sulfonamide Moieties

European Patent EP 2 697 207 B1 () lists compounds like N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide, which feature trifluoromethyl groups and oxazolidine rings.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Target (Inferred) Melting Point (°C)
N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide ~443.5 (estimated) Pyrazole, ethoxy, fluorine, sulfonamide Kinases/Carbonic Anhydrases Not reported
H-8 Hydrochloride 332.3 Isoquinoline, sulfonamide, methylamino Protein Kinase A Not reported
Pyrazolo-Pyrimidine Derivative (Example 53, ) 589.1 Pyrazolo-pyrimidine, chromenone, fluorine Tyrosine Kinases 175–178
EP 2 697 207 B1 Patent Compound () ~750 (estimated) Trifluoromethyl, oxazolidine, sulfonamide Enzymes with hydrophobic pockets Not reported

Key Research Findings

  • Hydrogen Bonding : The sulfonamide group and fluorine substituent likely participate in hydrogen bonding and dipole interactions, akin to patterns observed in crystallographic studies (), enhancing target engagement.
  • Synthetic Feasibility : The target compound’s synthesis may avoid the palladium-catalyzed coupling required for pyrazolo-pyrimidine derivatives (), simplifying production.

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